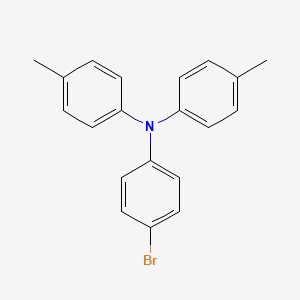










|
REACTION_CXSMILES
|
Br[C:2]1[CH:22]=[CH:21][C:5]([N:6]([C:14]2[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=2)[C:7]2[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=2)=[CH:4][CH:3]=1.[Li]CCCC.[B:28](OC)([O:31]C)[O:29]C.Cl>C1COCC1>[C:10]1([CH3:13])[CH:11]=[CH:12][C:7]([N:6]([C:14]2[CH:15]=[CH:16][C:17]([CH3:20])=[CH:18][CH:19]=2)[C:5]2[CH:4]=[CH:3][C:2]([B:28]([OH:31])[OH:29])=[CH:22][CH:21]=2)=[CH:8][CH:9]=1
|


|
Name
|
|
|
Quantity
|
12.55 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(N(C2=CC=C(C=C2)C)C2=CC=C(C=C2)C)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(N(C2=CC=C(C=C2)C)C2=CC=C(C=C2)C)C=C1
|
|
Name
|
|
|
Quantity
|
16 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
5.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OC)(OC)OC
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred at −78° C. for about one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
was stirred at RT for about 2 hours
|
|
Duration
|
2 h
|
|
Type
|
STIRRING
|
|
Details
|
the whole was stirred at RT for about 18 hours
|
|
Duration
|
18 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting solid was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=C(C=C1)N(C1=CC=C(C=C1)B(O)O)C1=CC=C(C=C1)C)C
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 56% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |